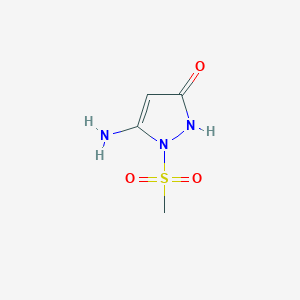

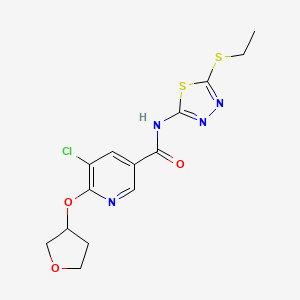

5-amino-1-methanesulfonyl-1H-pyrazol-3-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While there isn’t specific information on the synthesis of “5-amino-1-methanesulfonyl-1H-pyrazol-3-ol”, there are general methods for synthesizing 5-amino-pyrazoles. For instance, one method involves the oxidation of β-bromo-α-(ethylsulfanyl)cinnamonitriles with H2O2 to form β-bromo-α-(ethylsulfinyl)cinnamonitriles. These are then treated with hydrazine hydrate or methylhydrazine followed by hydrochloric acid hydrolysis to yield 5-amino-pyrazoles .科学的研究の応用

Synthesis of Heterocyclic Compounds

The reactivity of substituted ethyl 5-aminopyrazole-4-carboxylates with methanesulfonyl chloride leads to the formation of substituted ethyl 5-[bis(methylsufonyl)amino]-1H.-pyrazole-4-carboxylates. These intermediates are pivotal in the synthesis of new heterocyclic compounds like pyrazolo[3,4-c][1,2]thiazin-4(3H)-one 2,2-dioxides, which have potential applications in various chemical and pharmaceutical research areas (Coppo & Fawzi, 1997).

Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase

The structural framework of "5-amino-1-methanesulfonyl-1H-pyrazol-3-ol" derivatives is utilized in the design of novel cyclooxygenase-2 (COX-2)/5-lipoxygenase (5-LOX) inhibitory anti-inflammatory agents. These compounds exhibit dual selective COX-2/5-LOX inhibitory activities, presenting a promising approach for the development of new anti-inflammatory drugs (Chowdhury et al., 2009).

Regioselective N-Mesylation

The compound serves as a key intermediate in regioselective N-mesylation processes. This selective mesylation is crucial for differentiating amino groups within a molecule, especially in molecules with both primary and secondary amino groups, where mesylation occurs selectively at the primary amino group. This specificity is vital for the synthesis of complex molecules with precise functional group positioning (Kim et al., 1999).

Insecticidal Activity

Derivatives of "this compound" have been used to design novel pyrazole methanesulfonates with significant insecticidal activity. These compounds demonstrate low levels of acute mammalian toxicity, making them potential candidates for safer insecticidal agents (Finkelstein & Strock, 1997).

Antimicrobial Agents

The chemical framework of "this compound" is integral in synthesizing novel pyrazolo[1,5-a]pyrimidine derivatives with antimicrobial activities. Some derivatives have shown activity exceeding that of reference drugs, highlighting the compound's potential in developing new antimicrobial agents (Alsaedi et al., 2019).

Safety and Hazards

作用機序

Target of Action

The primary target of AKOS024627390 is the enzyme Nicotinamide N-methyltransferase (NNMT) . NNMT is a cytosolic enzyme that catalyzes the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to substrates such as nicotinamide (NCA), pyridine, and related analogues . This enzyme is predominantly expressed in the liver, but significant levels are also present in other tissues, including adipose tissue, kidney, brain, lung, heart, and muscle .

Mode of Action

AKOS024627390 functions to block the activity of NNMT . By inhibiting this enzyme, it directly regulates the detoxification of endogenous and exogenous drugs/xenobiotics by the formation of methylated metabolic products . This inhibition can lead to changes in cell metabolism and energy balance, which can have various downstream effects.

Biochemical Pathways

The inhibition of NNMT by AKOS024627390 affects the methylation pathways in the body . Methylation is a crucial process in the body that influences a wide range of biochemical reactions. By inhibiting NNMT, AKOS024627390 can potentially alter the balance of these reactions, leading to various downstream effects.

Result of Action

The inhibition of NNMT by AKOS024627390 can lead to a variety of molecular and cellular effects. For example, it has been suggested that NNMT inhibition can lead to increased cell proliferation and progression in a variety of cancer cell lines . Additionally, NNMT expression has been reported to be upregulated in patients with Parkinson’s disease, which is suggested to be linked to the production of neurotoxins .

生化学分析

Cellular Effects

It has been found to regulate the activity of adipocytes, or fat cells, by promoting the conversion of white fat cells to metabolically active brown-like fat cells . This suggests that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to inhibit the activity of the Nicotinamide N-Methyltransferase (NNMT) enzyme, which is linked to various metabolic disorders and obesity . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Dosage Effects in Animal Models

Some sources suggest a dosage of 50 mg to 150 mg once a day with food for 20-30 days before taking a break for 1-2 weeks .

Metabolic Pathways

It is known to modulate the NNMT enzyme, which plays a crucial role in metabolic health and muscle growth . This suggests that it may interact with enzymes or cofactors in metabolic pathways, potentially affecting metabolic flux or metabolite levels.

Transport and Distribution

It is known to have good cellular permeability , suggesting that it may interact with transporters or binding proteins and may have effects on its localization or accumulation.

特性

IUPAC Name |

3-amino-2-methylsulfonyl-1H-pyrazol-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O3S/c1-11(9,10)7-3(5)2-4(8)6-7/h2H,5H2,1H3,(H,6,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCFWYENARVXQPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1C(=CC(=O)N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2877080.png)

![N-(6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)prop-2-enamide](/img/structure/B2877083.png)

![ethyl [5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]acetate](/img/structure/B2877086.png)

![2-{[3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridin-4-yl]formamido}-N-methylacetamide](/img/structure/B2877087.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-methylbenzamide](/img/structure/B2877088.png)

![Tert-butyl 2-[2-(methylamino)-1,3-thiazol-5-yl]acetate](/img/structure/B2877090.png)

![2-((4-chlorophenyl)thio)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2877093.png)

![5-chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2877098.png)

![(3Z)-3-phenyl-4-({4-[(E)-2-phenyldiazen-1-yl]phenyl}amino)but-3-en-2-one](/img/structure/B2877100.png)